molecular formula C6H12ClN3 B2759178 1,2-Diazaspiro[2.5]oct-1-en-5-amine hydrochloride CAS No. 2225145-99-1

1,2-Diazaspiro[2.5]oct-1-en-5-amine hydrochloride

Cat. No.: B2759178
CAS No.: 2225145-99-1
M. Wt: 161.63
InChI Key: NXYHHCUADCJHER-UHFFFAOYSA-N
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Description

1,2-Diazaspiro[2.5]oct-1-en-5-amine hydrochloride is a chemical compound with the molecular formula C₆H₁₂ClN₃. It is a spirocyclic amine, characterized by a unique structure where a diazaspiro ring system is fused with an octene ring.

Preparation Methods

The synthesis of 1,2-Diazaspiro[2.5]oct-1-en-5-amine hydrochloride typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route includes the cyclization of a suitable diamine with an alkene in the presence of a catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1,2-Diazaspiro[2.5]oct-1-en-5-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Addition: Addition reactions with electrophiles or nucleophiles can lead to the formation of various adducts.

Scientific Research Applications

1,2-Diazaspiro[2.5]oct-1-en-5-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Diazaspiro[2.5]oct-1-en-5-amine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

1,2-Diazaspiro[2.5]oct-1-en-5-amine hydrochloride can be compared with other spirocyclic amines, such as:

These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity.

Properties

IUPAC Name

1,2-diazaspiro[2.5]oct-1-en-5-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.ClH/c7-5-2-1-3-6(4-5)8-9-6;/h5H,1-4,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYHHCUADCJHER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2(C1)N=N2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2225145-99-1
Record name 1,2-diazaspiro[2.5]oct-1-en-5-amine hydrochloride
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